REACTION_SMILES
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[CH3:1][n:2]1[cH:3][cH:4][c:5]2[c:6]([CH3:12])[cH:7][c:8]([CH3:11])[cH:9][c:10]12.[O:13]=[CH:14][N:15]([CH3:16])[CH3:17]>>[CH3:1][n:2]1[cH:3][c:4]([CH:14]=[O:13])[c:5]2[c:6]([CH3:12])[cH:7][c:8]([CH3:11])[cH:9][c:10]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C)c2ccn(C)c2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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Cc1cc(C)c2c(C=O)cn(C)c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |